- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Cas no 917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester)

917239-19-1 structure
Nome do Produto:Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester
N.o CAS:917239-19-1
MF:C18H17N5O7
MW:415.356883764267
CID:3032012
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 3'-叠氮基-3'-脱氧尿苷 2'-乙酸酯 5'-苯甲酸酯
- A855659
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester;
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-
- 2′-O-Acetyl-3′-Azido-5′-O-benzoyl-3′-deoxyuridine
- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester
-
- Inchi: 1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27)/t12-,14-,15-,16-/m1/s1
- Chave InChI: GFWRIVCUHRADRJ-DTZQCDIJSA-N
- SMILES: O([C@@H]1[C@H](N=[N+]=[N-])[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(=O)NC1=O)C(=O)C
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 30
- Contagem de Ligações Rotativas: 8
- Complexidade: 788
- Superfície polar topológica: 126
- XLogP3: 1.5
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Sulfuric acid , Copper sulfate Solvents: Acetone ; rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
4.1 Reagents: Formic acid Solvents: Water ; 50 °C
4.2 Reagents: Pyridine Solvents: Pyridine ; rt
5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
4.1 Reagents: Formic acid Solvents: Water ; 50 °C
4.2 Reagents: Pyridine Solvents: Pyridine ; rt
5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
3.1 Reagents: Formic acid Solvents: Water ; 50 °C
3.2 Reagents: Pyridine Solvents: Pyridine ; rt
4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
3.1 Reagents: Formic acid Solvents: Water ; 50 °C
3.2 Reagents: Pyridine Solvents: Pyridine ; rt
4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ; 50 °C
1.2 Reagents: Pyridine Solvents: Pyridine ; rt
2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Pyridine Solvents: Pyridine ; rt
2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C
1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
2.1 Reagents: Formic acid Solvents: Water ; 50 °C
2.2 Reagents: Pyridine Solvents: Pyridine ; rt
3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C
2.1 Reagents: Formic acid Solvents: Water ; 50 °C
2.2 Reagents: Pyridine Solvents: Pyridine ; rt
3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt
3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosidesNucleosides, 2005, 24(10-12), 1707-1727,
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Raw materials
- α-D-Ribofuranose, 3-azido-3-deoxy-1,2-O-(1-methylethylidene)-, 5-benzoate
- Uracil
- 5-Benzoyl-1,2-isopropylidene-alpha-D-xylofuranose
- D(+)-Xylose
- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose
- Benzoyl chloride
- (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Preparation Products
Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Literatura Relacionada
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
2. Back matter
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester) Produtos relacionados
- 130539-85-4(tert-butyl(1-methyl-1H-pyrrol-2-yl)methylamine)
- 2091683-42-8(2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde)
- 1935099-66-3(3-Butyl-3-methylpyrrolidine)
- 1275210-20-2(ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate)
- 2138296-27-0(1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl fluoride)
- 2228264-76-2(4,5,5,5-tetrafluoro-2-hydroxypentanoic acid)
- 360048-82-4((2S)-2-3,5-bis(trifluoromethyl)phenyloxirane)
- 584-99-6(2-bromobut-2-enedioic acid)
- 153967-97-6(2-Bromo-1-ethenyl-4-methoxybenzene)
- 6244-91-3(Coenzyme A, S-(3-methylbutanoate))
Fornecedores recomendados
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente
